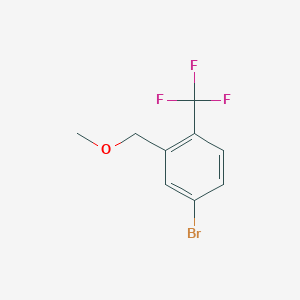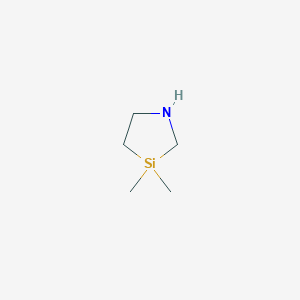
3,3-Dimethyl-1,3-azasilolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1,3-azasilolidine is a heterocyclic compound containing silicon and nitrogen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1,3-azasilolidine can be synthesized through several methods. One common approach involves the reaction of a silicon-containing precursor with an amine under controlled conditions. For example, the reaction of dimethylchlorosilane with an amine can yield this compound . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the azasilolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3,3-Dimethyl-1,3-azasilolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can break silicon-nitrogen bonds.
Substitution: The silicon atom in the azasilolidine ring can undergo nucleophilic substitution reactions with reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Silicon-oxygen compounds
Reduction: Silicon-hydrogen compounds
Substitution: Various substituted azasilolidines
科学研究应用
3,3-Dimethyl-1,3-azasilolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of silicon-based biochemistry.
Medicine: Research is ongoing into the potential use of silicon-containing compounds in drug delivery and medical imaging.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3,3-dimethyl-1,3-azasilolidine involves its ability to form stable bonds with other atoms, particularly oxygen and carbon. The silicon atom in the ring structure can act as a Lewis acid, facilitating reactions with nucleophiles. This property is exploited in various chemical reactions and applications, where the compound can serve as a catalyst or reactant.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-1-phenyl-1,3-azasilolidine: Similar structure but with a phenyl group attached.
3,3-Dimethyl-1,3-azasilolidine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both silicon and nitrogen atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not found in many other heterocyclic compounds.
属性
分子式 |
C5H13NSi |
|---|---|
分子量 |
115.25 g/mol |
IUPAC 名称 |
3,3-dimethyl-1,3-azasilolidine |
InChI |
InChI=1S/C5H13NSi/c1-7(2)4-3-6-5-7/h6H,3-5H2,1-2H3 |
InChI 键 |
QUGOPTSGEGESNC-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CCNC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


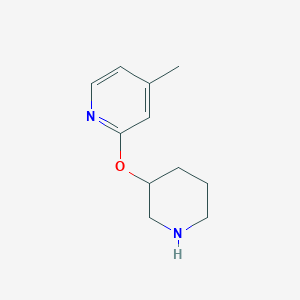
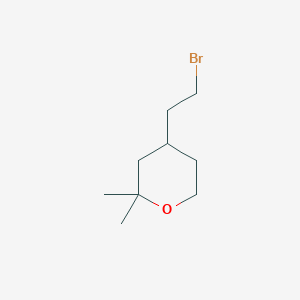
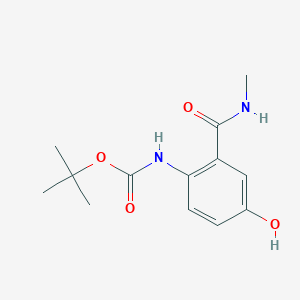

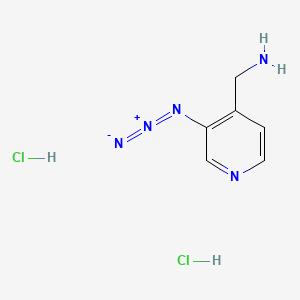
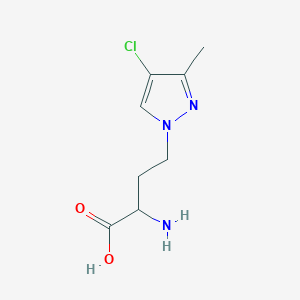

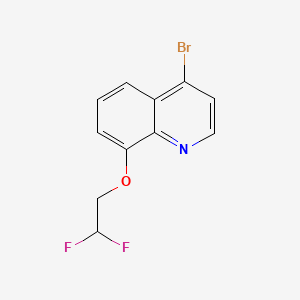
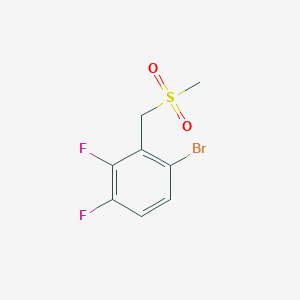
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
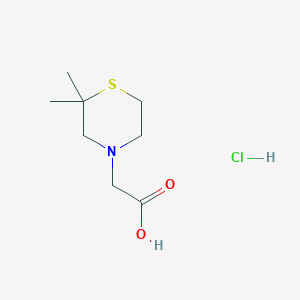
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)

